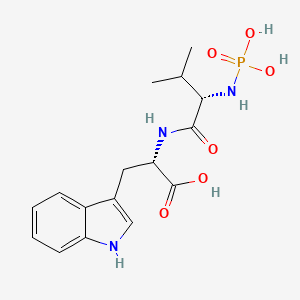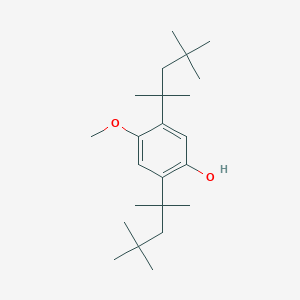
N(alpha)-Phosphorylvalyltryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-Phosphorylvalyltryptophan is a synthetic compound that combines the amino acids valine and tryptophan with a phosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Phosphorylvalyltryptophan typically involves the phosphorylation of valyltryptophan. This can be achieved through the reaction of valyltryptophan with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and introduce phosphoryl groups under optimized conditions, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N(alpha)-Phosphorylvalyltryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phosphoryl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phosphoryl group.
Wissenschaftliche Forschungsanwendungen
N(alpha)-Phosphorylvalyltryptophan has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation reactions and peptide synthesis.
Biology: Investigated for its potential role in cellular signaling pathways involving phosphorylated peptides.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N(alpha)-Phosphorylseryltryptophan: Another phosphorylated peptide with similar properties.
N(alpha)-Phosphorylthreonyltryptophan: A compound with a threonine residue instead of valine.
N(alpha)-Phosphoryltyrosyltryptophan: Contains a tyrosine residue, offering different biological activities.
Uniqueness
N(alpha)-Phosphorylvalyltryptophan is unique due to the presence of valine, which imparts specific hydrophobic properties and influences the compound’s interaction with biological membranes and proteins. This uniqueness makes it a valuable tool for studying phosphorylation and its effects on peptide function.
Eigenschaften
| 76166-64-8 | |
Molekularformel |
C16H22N3O6P |
Molekulargewicht |
383.34 g/mol |
IUPAC-Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phosphonoamino)butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H22N3O6P/c1-9(2)14(19-26(23,24)25)15(20)18-13(16(21)22)7-10-8-17-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,17H,7H2,1-2H3,(H,18,20)(H,21,22)(H3,19,23,24,25)/t13-,14-/m0/s1 |
InChI-Schlüssel |
PWFSLILJKWWUQT-KBPBESRZSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NP(=O)(O)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/no-structure.png)
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)


![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)


![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)


